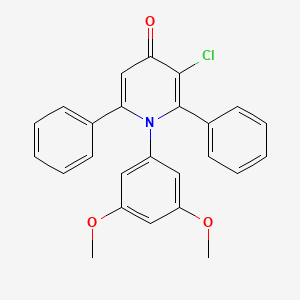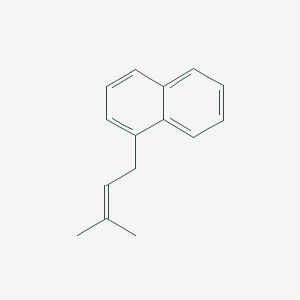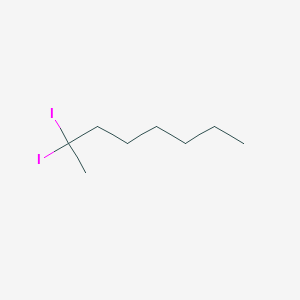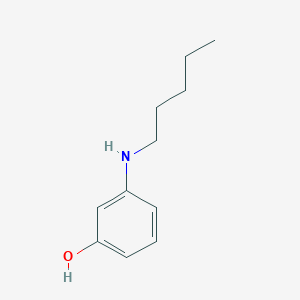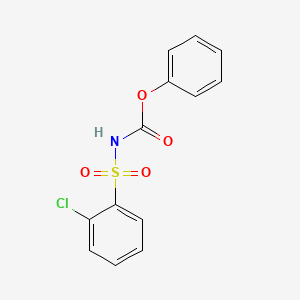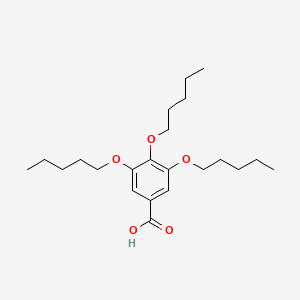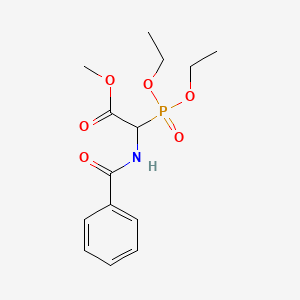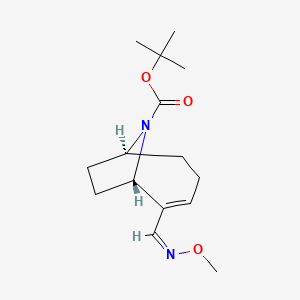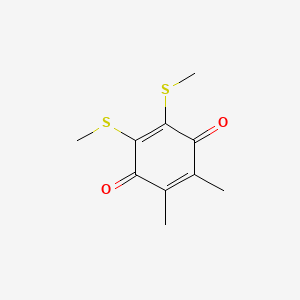
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O2S2 This compound is characterized by its unique structure, which includes two methyl groups and two methylsulfanyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3-dimethyl-1,4-benzoquinone with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the nucleophilic addition of methylthiol to the quinone, followed by oxidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox reactions, which may contribute to its biological activities. The methylsulfanyl groups can participate in nucleophilic or electrophilic interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1,4-benzoquinone: Lacks the methylsulfanyl groups but shares the quinone structure.
5,6-Dimethyl-2,6-bis(methylsulfanyl)-cyclohexa-2,4-dien-1-one: Similar structure with slight variations in the position of functional groups.
Uniqueness
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
113845-74-2 |
|---|---|
Fórmula molecular |
C10H12O2S2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2,3-dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2S2/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 |
Clave InChI |
GWEFFLMFSRDYRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)SC)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
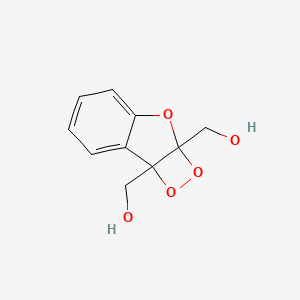

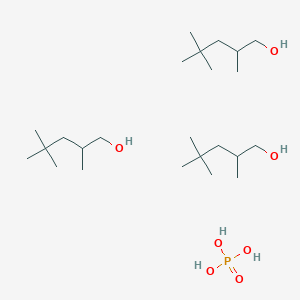
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
